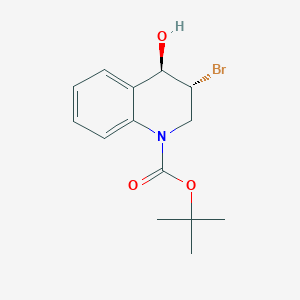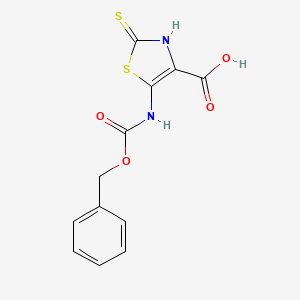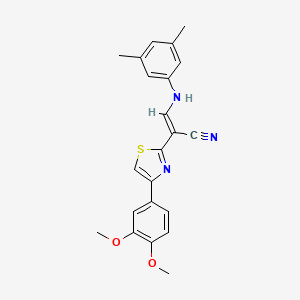![molecular formula C4H9N5O B2872039 2-[(5-amino-1H-1,2,4-triazol-3-yl)amino]ethanol CAS No. 147751-28-8](/img/structure/B2872039.png)
2-[(5-amino-1H-1,2,4-triazol-3-yl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(5-amino-1H-1,2,4-triazol-3-yl)amino]ethanol” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . It is known that 1,2,4-triazoles have a wide spectrum of pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides was realized using two complementary pathways . These methods used the same types of starting materials: succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depended on the amine nucleophilicity .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using NMR spectroscopy and X-ray crystallography . The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the product is soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate . It is insoluble in ether and acetone . Aqueous solutions are neutral .
Aplicaciones Científicas De Investigación
Pharmaceuticals
1,2,4-Triazole derivatives are known for their broad spectrum of pharmacological activities . They have been utilized in the development of compounds with antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties. Specifically, 2-[(5-Amino-4H-1,2,4-triazol-3-yl)amino]ethan-1-ol could serve as a precursor or an active moiety in the synthesis of novel drugs targeting these areas.
Agrochemistry
In the agrochemical industry, triazole derivatives play a crucial role as precursors for the synthesis of pesticides and herbicides . The compound could be used to develop new formulations that enhance the efficacy and reduce the environmental impact of agricultural chemicals.
Material Sciences
The triazole ring is a component in materials science, particularly in the creation of high-density materials due to its nitrogen-rich structure . Its derivatives can contribute to the development of materials with improved thermal stability and insensitivity, which are valuable in various industrial applications.
Organic Catalysts
Triazole derivatives have been explored as catalysts in organic synthesis due to their ability to facilitate a variety of chemical reactions . The subject compound could be investigated for its potential as a bi- or mono-nucleophile in catalytic processes, possibly leading to more efficient synthesis methods.
Antibacterial Applications
The antibacterial properties of triazole derivatives make them candidates for the development of new antibiotics . Research into 2-[(5-Amino-4H-1,2,4-triazol-3-yl)amino]ethan-1-ol could lead to the discovery of novel antibacterial agents, addressing the growing concern of antibiotic resistance.
Antifungal Applications
Triazole compounds are well-known for their antifungal activity, with several triazole-based drugs already on the market . Investigating the antifungal potential of 2-[(5-Amino-4H-1,2,4-triazol-3-yl)amino]ethan-1-ol could result in the development of new treatments for fungal infections, which are a significant concern in both agriculture and medicine.
Propiedades
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5O/c5-3-7-4(9-8-3)6-1-2-10/h10H,1-2H2,(H4,5,6,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDAHUISFBDIKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC1=NNC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Amino-4H-1,2,4-triazol-3-yl)amino]ethan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(2-Fluorobenzyl)sulfanyl]acetic acid](/img/structure/B2871969.png)
![2-acetyl-3-hydroxy-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one](/img/structure/B2871971.png)
![2-Chloro-1-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylethanone](/img/structure/B2871972.png)


![1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2871978.png)